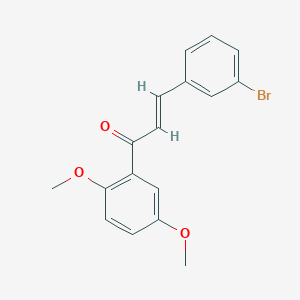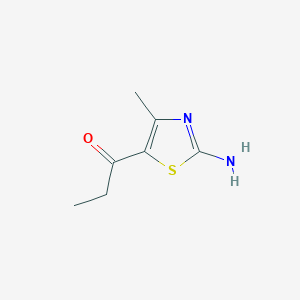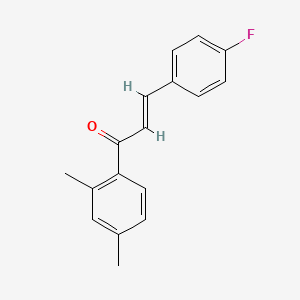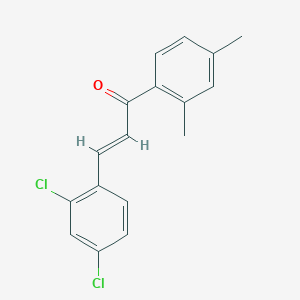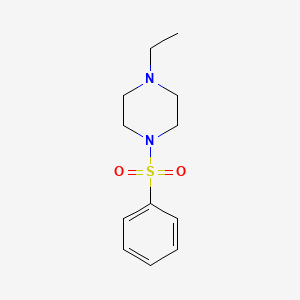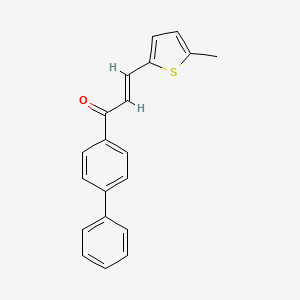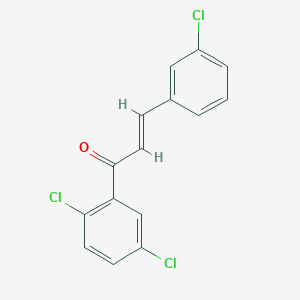
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in recent years for its potential use in cancer therapy. EF24 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 347.2 g/mol.
Wirkmechanismus
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been shown to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been found to have anti-inflammatory, antioxidant, and antiangiogenic effects. It inhibits the production of proinflammatory cytokines, such as TNF-α and IL-6, and reduces the levels of reactive oxygen species (ROS) in cells. (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one in lab experiments is its high solubility in organic solvents, which makes it easy to prepare solutions at various concentrations. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been found to have low toxicity in normal cells, which is important for its potential use in cancer therapy. However, one limitation of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is its instability in aqueous solutions, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One area of interest is the development of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one as a potential combination therapy with other chemotherapeutic agents. Another area of research is the investigation of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one's potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one's anticancer effects and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one induces apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAAITIQPHTVPR-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)


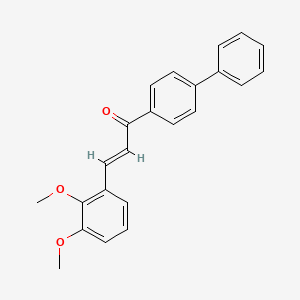
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide](/img/structure/B3070392.png)
